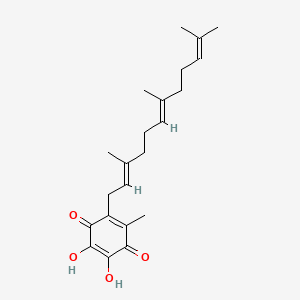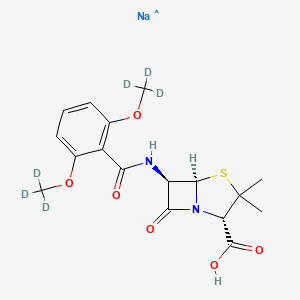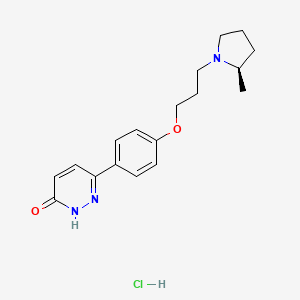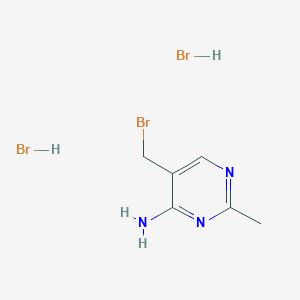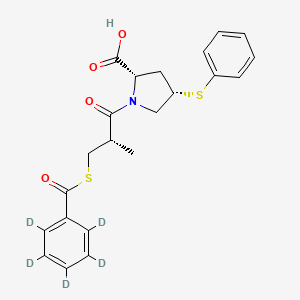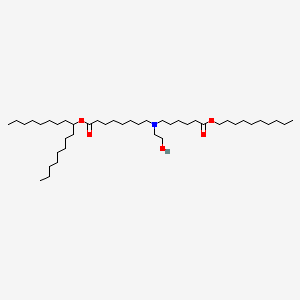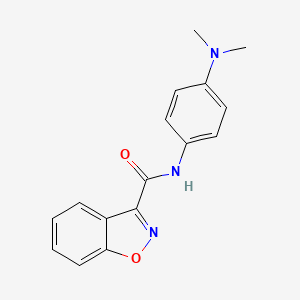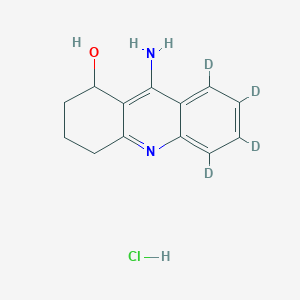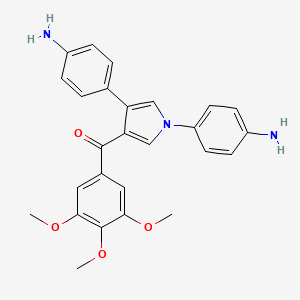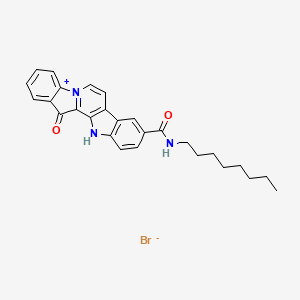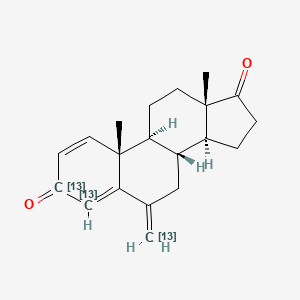
Exemestane-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exemestane-13C3 est une version marquée de l'Exemestane, un inhibiteur stéroïdien de l'aromatase utilisé principalement dans le traitement du cancer du sein positif aux récepteurs des œstrogènes. Le composé est marqué avec des isotopes de carbone-13, ce qui le rend utile dans diverses applications de recherche scientifique, en particulier dans le domaine de la pharmacocinétique et des études métaboliques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Exemestane-13C3 implique l'incorporation d'isotopes de carbone-13 dans la molécule d'Exemestane. Le processus commence généralement avec le précurseur, la rest-4-alcène-3, 17 dicétone, qui réagit avec l'orthoformiate de trialkyle sous l'action d'un catalyseur pour générer l'éther énolique. Cet éther énolique réagit ensuite avec la N-méthylaniline et le méthanal. Les produits de réaction subissent une déshydrogénation sous la protection de solvants inertes et de gaz inerte pour obtenir l'this compound .
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir la constance du composé marqué. L'utilisation d'isotopes de carbone-13 nécessite un équipement spécialisé et une manipulation adéquate pour maintenir l'intégrité des atomes marqués tout au long de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
L'Exemestane-13C3 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses métabolites actifs.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïdien.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers métabolites de l'this compound, tels que la 17β-dihydro-Exemestane et ses conjugués glucuronides .
Applications de recherche scientifique
L'this compound est largement utilisé dans la recherche scientifique en raison de ses isotopes de carbone-13 marqués. Parmi ses applications, on peut citer :
Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion de l'Exemestane dans l'organisme.
Études métaboliques : Investigation des voies métaboliques et identification des métabolites.
Développement de médicaments : Utilisé comme traceur dans le développement de médicaments pour comprendre le profil pharmacologique des nouveaux médicaments.
Recherche sur le cancer : Étude des effets de l'Exemestane sur le cancer du sein hormono-dépendant
Mécanisme d'action
L'this compound exerce ses effets en se liant de manière irréversible au site actif de l'enzyme aromatase, responsable de la conversion des androgènes en œstrogènes. En inhibant cette enzyme, l'this compound réduit les niveaux d'œstrogènes dans l'organisme, inhibant ainsi la croissance des cellules cancéreuses du sein positives aux récepteurs des œstrogènes. La liaison irréversible nécessite une synthèse de novo de l'enzyme pour restaurer sa fonction .
Applications De Recherche Scientifique
Exemestane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Exemestane in the body.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a tracer in drug development to understand the pharmacological profile of new drugs.
Cancer Research: Studying the effects of Exemestane on hormone-dependent breast cancer
Mécanisme D'action
Exemestane-13C3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of estrogen in the body, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells. The irreversible binding necessitates de novo synthesis of the enzyme to restore its function .
Comparaison Avec Des Composés Similaires
Composés similaires
Anastrozole : Un inhibiteur non stéroïdien de l'aromatase.
Letrozole : Un autre inhibiteur non stéroïdien de l'aromatase.
Formestane : Un inhibiteur stéroïdien de l'aromatase similaire à l'Exemestane.
Unicité
L'Exemestane-13C3 est unique en raison de sa liaison irréversible à l'enzyme aromatase et de son utilisation d'isotopes de carbone-13, ce qui le rend particulièrement précieux dans les applications de recherche. Contrairement aux inhibiteurs non stéroïdiens comme l'Anastrozole et le Letrozole, l'this compound a une structure stéroïdienne, ce qui contribue à son mécanisme d'action distinct et à son profil métabolique .
Propriétés
Formule moléculaire |
C20H24O2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-(113C)methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1,11+1,13+1 |
Clé InChI |
BFYIZQONLCFLEV-MLLYRXNBSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=[13CH2])C4=[13CH][13C](=O)C=C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
